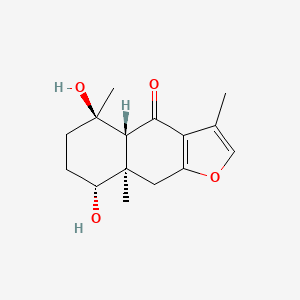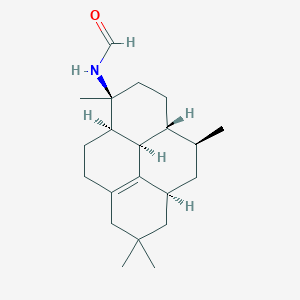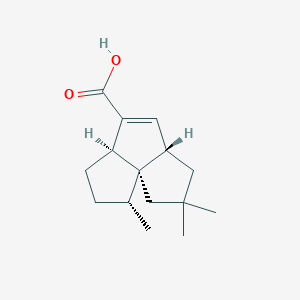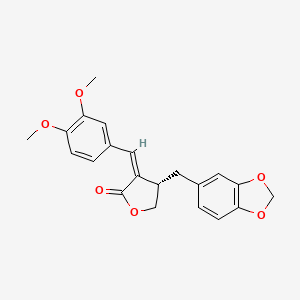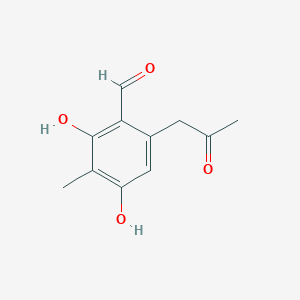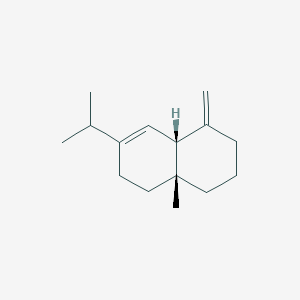
5beta,10beta-Sibirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta,10beta-sibirene is a sibirene.
Applications De Recherche Scientifique
1. Role in Uterine Contractility
5beta,10beta-Sibirene derivatives, such as 5beta-dihydroprogesterone (5beta-DHP), have been studied for their role in uterine contractility. A study suggests that 5beta-DHP may act through a mechanism involving the pregnane X receptor (PXR) to regulate uterine contractility, particularly during pregnancy (Mitchell et al., 2005).
2. Impact on Diabetes Mellitus
In the context of diabetes mellitus, the 5' flanking polymorphism (5'FP) adjacent to the insulin gene, which includes sequences similar to this compound, is associated with insulin-dependent diabetes mellitus. This suggests a potential role in genetic susceptibility to this condition (Spielman, McGinnis & Ewens, 1993).
3. Vasodilating Effect
Research on the vasodilating effects of compounds related to this compound, such as 5beta-dihydrotestosterone, shows potential for medical applications. This compound has been found to cause relaxation of rat aorta, suggesting a role in vascular health (Perusquía & Villalón, 1999).
4. Diabetes and Microvascular Complications
Studies on Pima Indians with type 2 diabetes suggest that certain genetic elements, potentially including those related to this compound, may influence susceptibility to diabetic microvascular complications such as nephropathy and retinopathy (Imperatore et al., 1998).
Propriétés
Formule moléculaire |
C15H24 |
|---|---|
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(4aR,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15-/m1/s1 |
Clé InChI |
ALUIZDJKPCNAGJ-HUUCEWRRSA-N |
SMILES isomérique |
CC(C)C1=C[C@@H]2C(=C)CCC[C@@]2(CC1)C |
SMILES canonique |
CC(C)C1=CC2C(=C)CCCC2(CC1)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




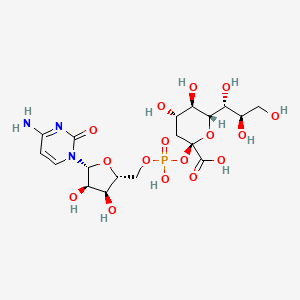
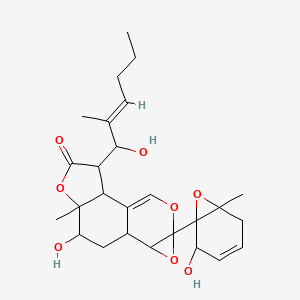
![methyl (1S,2R,7S,8S,9R)-8-[2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B1254216.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)
